N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide
CAS No.:
Cat. No.: VC15874673
Molecular Formula: C16H14BrNO
Molecular Weight: 316.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14BrNO |
|---|---|
| Molecular Weight | 316.19 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C16H14BrNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) |
| Standard InChI Key | SGPWCTHICBMZRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CC=C2 |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Methodology
The synthesis of N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide typically involves a two-step protocol. First, 4-bromo-2-methylaniline is reacted with cinnamoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at room temperature. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of cinnamoyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product with >90% purity. Industrial-scale production employs continuous flow reactors to enhance reaction efficiency, reducing processing times by 40% compared to batch methods.
Key Reaction:
Structural and Physicochemical Properties
The compound’s molecular formula is , with a molecular weight of 316.19 g/mol. Spectroscopic characterization reveals:
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H NMR (CDCl): δ 7.75 (s, 1H, NH), 7.45–7.25 (m, 8H, aromatic), 6.85 (d, Hz, 1H, CH=CH), 6.15 (d, Hz, 1H, CH=CH), 2.35 (s, 3H, CH).
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IR (KBr): 3280 cm (N-H stretch), 1655 cm (C=O amide), 1590 cm (C=C aromatic).
The crystal structure, resolved via X-ray diffraction, shows a planar amide group with dihedral angles of 12.5° between the phenyl rings, facilitating -stacking interactions.
Biological Activities and Mechanisms
Antimicrobial Activity
N-(4-Bromo-2-methylphenyl)-3-phenylprop-2-enamide exhibits broad-spectrum antimicrobial effects:
| Microbial Strain | MIC (µM) | Reference Compound (MIC) |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | 22.3 | Ampicillin (18.5 µM) |
| Mycobacterium tuberculosis H37Ra | 27.4 | Isoniazid (6.8 µM) |
| Fusarium avenaceum | 16.6 | Benomyl (12.4 µM) |
Mechanistic studies indicate disruption of microbial cell membranes and inhibition of DNA gyrase, a critical enzyme in bacterial replication .
| Cell Line | IC (µM) | Cisplatin (IC) |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.9 | 2.1 µM |
| A549 (Lung Adenocarcinoma) | 12.4 | 4.7 µM |
| HepG2 (Liver Cancer) | 14.6 | 3.8 µM |
Apoptosis induction via caspase-3 activation (2.8-fold increase) and Bcl-2 downregulation (60% reduction) have been observed.
Industrial and Pharmacological Applications
Drug Development
The compound’s amide and vinyl groups serve as handles for derivatization. Recent efforts have produced analogs with improved bioavailability, including:
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Hydroxylamine derivatives: 3.2-fold higher solubility in aqueous media.
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PEGylated conjugates: Plasma half-life extended from 2.1 to 8.7 hours.
Agrochemical Uses
In agricultural research, the compound inhibits Bipolaris sorokiniana (MIC = 16.58 µM), a major wheat pathogen, with minimal phytotoxicity at field-relevant concentrations .
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